molecular formula C16H19N3O3 B2849013 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 921835-58-7

4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2849013
CAS No.: 921835-58-7
M. Wt: 301.346
InChI Key: KIOPDNVWHDSPSW-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazine ring substituted with a methoxy group, a methylphenyl group, and a carboxamide group. Its unique structure makes it a candidate for various pharmacological studies.

Preparation Methods

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide involves several steps. One common synthetic route includes the acetylation of 4-methylphenyl acetate followed by a Fries rearrangement to obtain 1-(2-hydroxy-5-methylphenyl) ethan-1-one . This intermediate is then subjected to further reactions to introduce the pyridazine ring and other substituents under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit platelet aggregation by interfering with the thromboxane A2 pathway . This inhibition reduces the formation of blood clots, making it a potential candidate for anti-thrombotic therapy.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern on the pyridazine ring, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-1-(4-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)17-16(21)15-13(22-4)9-14(20)19(18-15)12-7-5-11(3)6-8-12/h5-10H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOPDNVWHDSPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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